REACTION_CXSMILES
|
C(N(CC)CC)C.Br[CH:9]([N:16]1[CH:20]=[N:19][CH:18]=[N:17]1)[C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12].[Cl:21][C:22]1[N:27]=[C:26]([OH:28])[CH:25]=[CH:24][CH:23]=1>C(#N)C>[Cl:21][C:22]1[N:27]=[C:26]([O:28][CH:9]([N:16]2[CH:20]=[N:19][CH:18]=[N:17]2)[C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])[CH:25]=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
50.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
BrC(C(C(C)(C)C)=O)N1N=CN=C1
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Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=CC(=N1)O
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Type
|
CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
The mixture was stirred at room temperature for 3 hours
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Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
After treatment with water, the residue crystallized out
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=N1)OC(C(C(C)(C)C)=O)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.6 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |